N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as BPTC, is a synthetic compound that belongs to the class of tetrahydroquinazoline derivatives. It has been extensively studied due to its potential applications in various fields of scientific research.
Scientific Research Applications
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a research tool to study the function of ion channels and receptors in the central nervous system.
Mechanism of Action
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can modulate the activity of glutamate, the main excitatory neurotransmitter in the brain.
Biochemical and physiological effects:
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of ion channels and receptors in the central nervous system, leading to changes in synaptic plasticity, learning, and memory. N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects for various diseases.
Advantages and Limitations for Lab Experiments
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of research is to investigate its potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to explore its potential as a research tool to study the function of ion channels and receptors in the central nervous system. Finally, further studies are needed to optimize the synthesis of N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and to develop more potent and selective NMDA receptor antagonists.
Synthesis Methods
The synthesis of N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 3-bromo-2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with hydrazine hydrate to form N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
properties
IUPAC Name |
N-(3-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-10-4-3-5-11(8-10)19-15(20)14-12-6-1-2-7-13(12)17-9-18-14/h3-5,8-9H,1-2,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOUDJSMOWOPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.